Cas no 54686-91-8 (Benzenamine, trichloro-)
Benzenamine, trichloro- structure
Product Name:Benzenamine, trichloro-
CAS-nummer:54686-91-8
MF:C6H4Cl3N
MW:196.461658477783
CID:353925
PubChem ID:12464
Update Time:2025-04-19
Benzenamine, trichloro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, trichloro-
- 2,3,4-trichloroaniline
- Benzenamine,3,4-trichloro-
- EINECS 211-215-6
- A868129
- 2,4-Trichloroaniline
- NSC 89297
- FT-0609372
- MFCD00042819
- NSC89297
- DTXSID2022098
- InChI=1/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H
- SCHEMBL174757
- Benzenamine, 2,3,4-trichloro-
- 54686-91-8
- 84PW2M8B8C
- NSC-89297
- T0798
- AMY14581
- Q27269540
- 1-AMINO-2,3,4-TRICHLOROBENZENE
- Aniline, 2,3,4-trichloro-
- NS00010161
- CCRIS 2397
- Aniline,3,4-trichloro-
- F8889-9284
- AKOS015912718
- CS-0311927
- 634-67-3
- AS-18463
- 2,3,4-trichlorobenzenamine
- UNII-84PW2M8B8C
-
- Inchi: 1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
- InChI-sleutel: RRJUYQOFOMFVQS-UHFFFAOYSA-N
- LACHT: ClC1C(=C(C=CC=1N)Cl)Cl
Berekende eigenschappen
- Exacte massa: 194.94112
- Monoisotopische massa: 194.940932
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 120
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 26
Experimentele eigenschappen
- Smeltpunt: 73.0 °C
- Kookpunt: 292.0 °C
- PSA: 26.02
Benzenamine, trichloro- Gerelateerde literatuur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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